molecular formula C22H20O6 B3755463 allyl 3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

allyl 3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

Cat. No.: B3755463
M. Wt: 380.4 g/mol
InChI Key: NIIGJQBASWGPDC-UHFFFAOYSA-N
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Description

The compound “allyl 3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl carbonate” is a complex organic molecule. It contains an allyl group, a chromen-7-yl carbonate group, and a 2-isopropylphenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The chromen-7-yl group is a bicyclic structure that includes a benzene ring fused to a heterocyclic pyran ring . The 2-isopropylphenoxy group would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the allyl group could potentially allow for reactions involving the carbon-carbon double bond . The chromen-7-yl group could potentially undergo electrophilic aromatic substitution reactions .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research involving this compound would depend on its intended applications. For example, if it’s being studied as a potential drug, future research could involve further studies of its biological activity and toxicity .

Properties

IUPAC Name

[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] prop-2-enyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-4-11-25-22(24)27-15-9-10-17-19(12-15)26-13-20(21(17)23)28-18-8-6-5-7-16(18)14(2)3/h4-10,12-14H,1,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIGJQBASWGPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
allyl 3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl carbonate
Reactant of Route 2
allyl 3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl carbonate
Reactant of Route 3
allyl 3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl carbonate
Reactant of Route 4
Reactant of Route 4
allyl 3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl carbonate
Reactant of Route 5
allyl 3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl carbonate
Reactant of Route 6
allyl 3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

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